molecular formula C17H22N2O3 B12957072 Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate

Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No.: B12957072
M. Wt: 302.37 g/mol
InChI Key: WXLLNTNLOSNJRR-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves several key steps. The process begins with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization. The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound. The overall yield of this synthetic route is approximately 35% over eight steps, and it does not require chromatographic purification .

Chemical Reactions Analysis

Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a key building block in the synthesis of complex spirocyclic molecules.

    Biology: The compound exhibits potential biological activities, including acting as growth hormone secretagogues, neurokinin antagonists, and oxytocin antagonists.

    Medicine: Due to its interaction with various receptors, it is being explored for its therapeutic potential in treating conditions like hormone deficiencies and neurological disorders.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to a wide range of receptors, influencing various biological processes. For example, it can act as an antagonist to neurokinin and oxytocin receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Tert-butyl 2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate is unique due to its spirocyclic structure, which distinguishes it from other oxindole derivatives. Similar compounds include:

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 2-oxospiro[indole-3,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-13-7-5-4-6-12(13)17(14(19)20)8-10-18-11-9-17/h4-7,18H,8-11H2,1-3H3

InChI Key

WXLLNTNLOSNJRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C3(C1=O)CCNCC3

Origin of Product

United States

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